molecular formula C16H21N5 B5725951 1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Numéro de catalogue B5725951
Poids moléculaire: 283.37 g/mol
Clé InChI: WIOYPCJBJJRBFS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine, also known as CP-154,526, is a selective antagonist of the corticotropin-releasing factor (CRF) receptor. It was first synthesized in 1995 and has since been extensively studied for its potential therapeutic applications in various diseases.

Mécanisme D'action

1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine acts as a selective antagonist of the CRF receptor, which is involved in regulating the body's response to stress. By blocking the CRF receptor, 1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine reduces the release of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH), which can have a calming effect on the brain.
Biochemical and Physiological Effects
1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce anxiety and depression-like behaviors, decrease the release of stress hormones, and improve cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine in lab experiments is its selectivity for the CRF receptor, which allows researchers to study the specific effects of blocking this receptor. However, one limitation is that 1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine may not be effective in all animal models or in humans, and further research is needed to determine its safety and efficacy in clinical trials.

Orientations Futures

There are several potential future directions for research on 1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine. One area of interest is its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in treating stress-related disorders such as post-traumatic stress disorder (PTSD) and chronic pain. Additionally, further research is needed to determine the safety and efficacy of 1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine in humans and to develop more selective and effective CRF receptor antagonists.

Méthodes De Synthèse

1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can be synthesized through a multi-step process that involves the reaction of 2-chloro-3-nitropyridine with propylamine to form 2-(propylamino)-3-nitropyridine. This compound is then reacted with 1-methyl-1H-1,2,4-triazole-3(2H)-one to form 1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine.

Applications De Recherche Scientifique

1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, addiction, and stress-related disorders. It has been shown to block the effects of stress on the brain and reduce anxiety and depression-like behaviors in animal models.

Propriétés

IUPAC Name

1-methyl-N,N-dipropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5/c1-4-10-20(11-5-2)15-16-19-18-12(3)21(16)14-9-7-6-8-13(14)17-15/h6-9H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOYPCJBJJRBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC2=CC=CC=C2N3C1=NN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N,N-dipropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.